(S)-4-methoxybenzhydrol
Overview
Description
(S)-4-methoxybenzhydrol is an organic compound with the molecular formula C14H14O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is characterized by a methoxy group (-OCH3) attached to the benzene ring and a hydroxyl group (-OH) attached to the benzhydryl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-4-methoxybenzhydrol can be synthesized through several methods. One common approach involves the reduction of (S)-4-methoxybenzophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of (S)-4-methoxybenzophenone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-methoxybenzhydrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (S)-4-methoxybenzophenone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to (S)-4-methoxybenzyl alcohol using stronger reducing agents.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: (S)-4-methoxybenzophenone
Reduction: (S)-4-methoxybenzyl alcohol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
(S)-4-methoxybenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (S)-4-methoxybenzhydrol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-4-methoxybenzhydrol: The enantiomer of (S)-4-methoxybenzhydrol, differing only in the spatial arrangement of atoms.
4-methoxybenzyl alcohol: Lacks the benzhydryl moiety but shares the methoxy and hydroxyl functional groups.
4-methoxybenzophenone: Contains the methoxy group but has a ketone functional group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both methoxy and hydroxyl groups, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
(S)-(4-methoxyphenyl)-phenylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14-15H,1H3/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGZWXVLBIZFKQ-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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